CID 146012639
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Overview
Description
CID 146012639 is a chemical compound registered in the PubChem database
Chemical Reactions Analysis
CID 146012639 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 146012639 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of CID 146012639 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 146012639 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. Some of these compounds include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin antibiotic.
CID 5362065: A cephalosporin antibiotic with a different functional group.
CID 5479530: A cephalosporin antibiotic with a unique chemical structure.
These compounds share some similarities with this compound but also have distinct differences that make each compound unique in its own right.
Properties
Molecular Formula |
C42H56O4S4 |
---|---|
Molecular Weight |
753.2 g/mol |
InChI |
InChI=1S/C42H56O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-26,31-32H,5-20,29-30H2,1-4H3 |
InChI Key |
WZMUYZASTRRKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C1=C(S[C]=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=[C]S4)C(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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